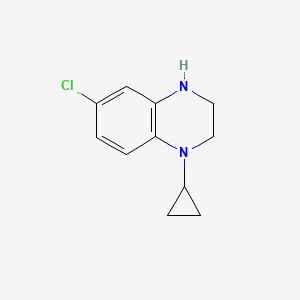
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C11H13ClN2 . It has a molecular weight of 208.69 .
Molecular Structure Analysis
The InChI code for “6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is 1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline has been explored for its potential use in medicinal chemistry, particularly as a precursor in the synthesis of antibacterial agents . Its structure is similar to that of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity.
Agriculture: Pesticide Development
In the agricultural sector, this compound could be utilized in the development of new pesticides. Its chlorinated quinoxaline structure may be effective against a range of agricultural pests, contributing to the protection of crops and yield enhancement .
Material Science: Organic Synthesis
The compound’s unique structure makes it a candidate for organic synthesis applications within material science. It could be used to create novel materials with specific properties, such as enhanced durability or thermal stability .
Environmental Research: Pollutant Degradation
Research into environmental applications suggests that 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline could play a role in the degradation of pollutants. Its reactivity with various environmental contaminants could lead to more efficient cleanup methods .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound may be used in enzyme inhibition studies. Its interaction with biological molecules could provide insights into the design of enzyme inhibitors that regulate biochemical pathways .
Industrial Applications: Chemical Intermediate
Industrially, 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline serves as a chemical intermediate. It can be involved in the synthesis of more complex compounds used in various chemical industries .
Safety and Hazards
The safety information for “6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
7-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRTAJCLNQYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol](/img/structure/B1430262.png)
![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)
![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)

![6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1430271.png)
![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)
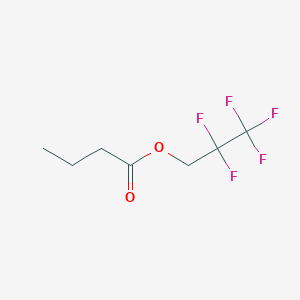

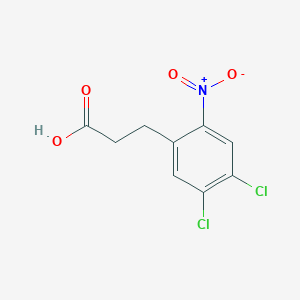
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)
carbohydrazide](/img/structure/B1430279.png)
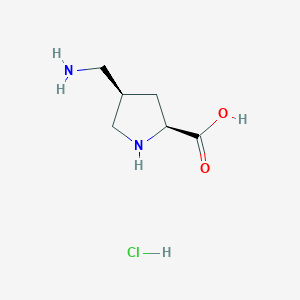
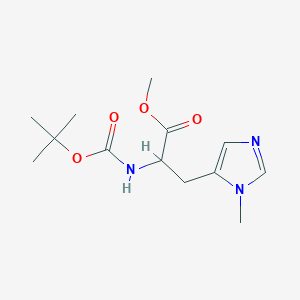
![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)